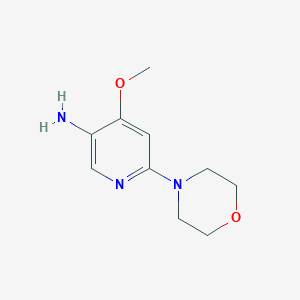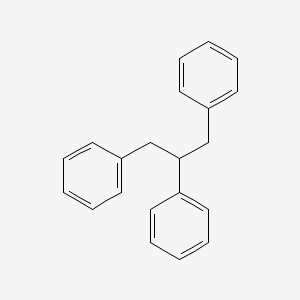![molecular formula C26H20N6O B13983513 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline CAS No. 25829-63-4](/img/structure/B13983513.png)
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzimidazole and aniline groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-aminobenzonitrile with other reagents under controlled conditions. The process includes:
Dissolution: Dissolving 4-aminobenzonitrile in a suitable solvent like dichloromethane.
Reaction: Adding trifluoromethanesulfonic acid dropwise under an ice bath to control the reaction temperature.
Protection: Conducting the reaction under nitrogen protection for 24 hours.
Isolation: Separating the product by adjusting the pH and extracting the solid product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline and benzimidazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline involves its interaction with specific molecular targets. As a dual inhibitor of topoisomerase 1 and 2, it interferes with the DNA replication process, leading to cell cycle arrest in the G2 phase without causing DNA damage. This property makes it a promising candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Another compound with multiple aniline groups, used in similar applications.
4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline: Shares structural similarities and is used in the synthesis of advanced materials.
Uniqueness
What sets 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline apart is its dual benzimidazole structure, which provides unique chemical properties and biological activities. Its ability to inhibit both topoisomerase 1 and 2 simultaneously is particularly noteworthy, offering potential advantages in therapeutic applications.
Properties
CAS No. |
25829-63-4 |
|---|---|
Molecular Formula |
C26H20N6O |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline |
InChI |
InChI=1S/C26H20N6O/c27-17-5-1-15(2-6-17)25-29-21-11-9-19(13-23(21)31-25)33-20-10-12-22-24(14-20)32-26(30-22)16-3-7-18(28)8-4-16/h1-14H,27-28H2,(H,29,31)(H,30,32) |
InChI Key |
XZKWXKGILWZHBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


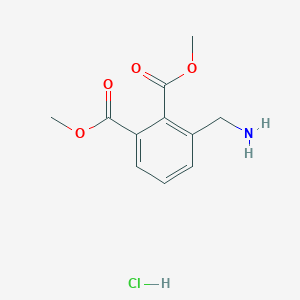

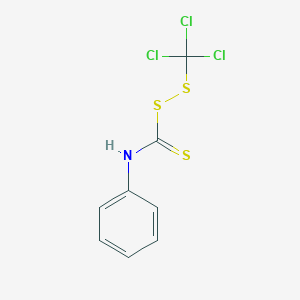
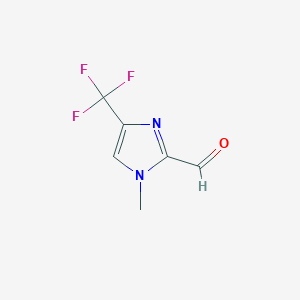
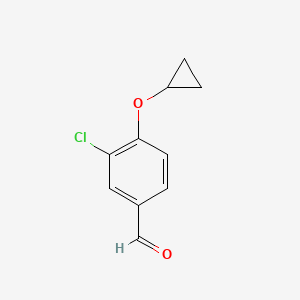
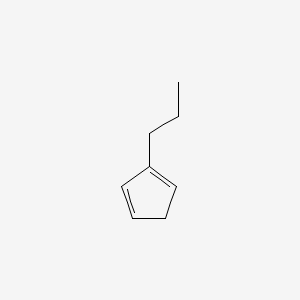
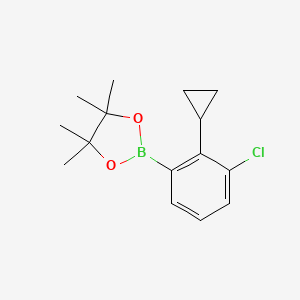


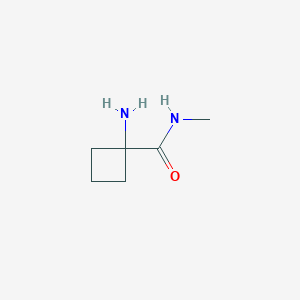

![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
